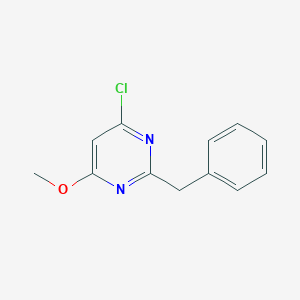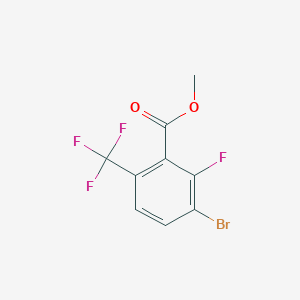
Methyl 3-bromo-2-fluoro-6-(trifluoromethyl)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3-bromo-2-fluoro-6-(trifluoromethyl)benzoate is an organic compound with the molecular formula C9H5BrF4O2 It is a derivative of benzoic acid, where the hydrogen atoms on the benzene ring are substituted with bromine, fluorine, and trifluoromethyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-bromo-2-fluoro-6-(trifluoromethyl)benzoate typically involves multi-step organic reactions. One common method is the Friedel-Crafts acylation, followed by bromination and fluorination reactions. The reaction conditions often require the use of catalysts such as aluminum chloride (AlCl3) and reagents like bromine (Br2) and fluorine sources.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques such as recrystallization and chromatography is also common to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 3-bromo-2-fluoro-6-(trifluoromethyl)benzoate can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, which involves the formation of carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide (NaOH) for nucleophilic substitution and sulfuric acid (H2SO4) for electrophilic substitution.
Oxidation and Reduction Reactions: Reagents like potassium permanganate (KMnO4) for oxidation and lithium aluminum hydride (LiAlH4) for reduction.
Coupling Reactions: Palladium catalysts and boron reagents are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoates, while coupling reactions can produce complex organic molecules with extended carbon chains.
Wissenschaftliche Forschungsanwendungen
Methyl 3-bromo-2-fluoro-6-(trifluoromethyl)benzoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in the development of bioactive molecules and pharmaceuticals.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism by which Methyl 3-bromo-2-fluoro-6-(trifluoromethyl)benzoate exerts its effects depends on its specific application. In chemical reactions, the presence of electron-withdrawing groups like bromine, fluorine, and trifluoromethyl can influence the reactivity and stability of the compound. These groups can also affect the compound’s interaction with molecular targets and pathways in biological systems.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl 2-bromo-6-fluoro-3-(trifluoromethyl)benzoate
- 6-Bromo-2-fluoro-3-(trifluoromethyl)benzoic acid
- 3-Bromo-2-fluoro-6-(trifluoromethyl)benzaldehyde
Uniqueness
Methyl 3-bromo-2-fluoro-6-(trifluoromethyl)benzoate is unique due to the specific arrangement of substituents on the benzene ring. This arrangement can lead to distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Eigenschaften
Molekularformel |
C9H5BrF4O2 |
|---|---|
Molekulargewicht |
301.03 g/mol |
IUPAC-Name |
methyl 3-bromo-2-fluoro-6-(trifluoromethyl)benzoate |
InChI |
InChI=1S/C9H5BrF4O2/c1-16-8(15)6-4(9(12,13)14)2-3-5(10)7(6)11/h2-3H,1H3 |
InChI-Schlüssel |
TUPMIESWOPNPNO-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=C(C=CC(=C1F)Br)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-Fluoro-2-hydroxy-9-methyl-4H-pyrido[1,2-A]pyrimidin-4-one](/img/structure/B14030659.png)

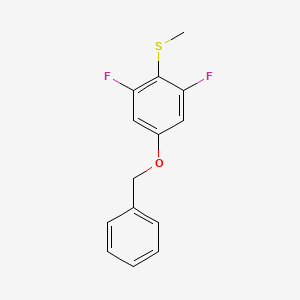


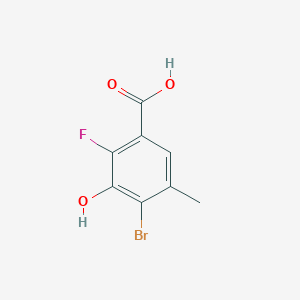


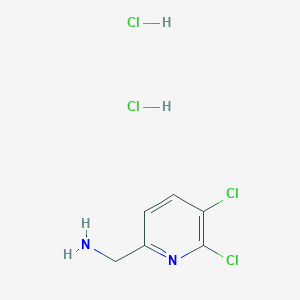


![8-Benzyl 2-methyl 1-oxo-8-azaspiro[4.5]decane-2,8-dicarboxylate](/img/structure/B14030708.png)

